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Compound of Interest

Compound Name: Rhodamine 800

Cat. No.: B170763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the absorption and emission spectral

properties of Rhodamine 800 (Rh800), a near-infrared (NIR) fluorescent dye. Its applications

are extensive in various biotechnology fields, including fluorescence microscopy, flow

cytometry, and as a probe for mitochondrial membrane potential.[1] The dye's absorption and

emission in the red to near-infrared region make it particularly valuable for biological

applications, as it minimizes autofluorescence from endogenous molecules.[2][3]

Photophysical Properties of Rhodamine 800
The photophysical characteristics of Rhodamine 800 are highly dependent on its local

environment, particularly the solvent. These properties are summarized below.

Spectral Characteristics in Various Solvents
The absorption and emission maxima of Rhodamine 800 exhibit shifts depending on the

solvent's polarity and viscosity. This solvatochromism is a key consideration for its use in

different experimental systems.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b170763?utm_src=pdf-interest
https://www.benchchem.com/product/b170763?utm_src=pdf-body
https://aatbioquest.blogspot.com/2019/07/the-spectra-of-rhodamine-dyes.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6905202/
https://pubmed.ncbi.nlm.nih.gov/10706783/
https://www.benchchem.com/product/b170763?utm_src=pdf-body
https://www.benchchem.com/product/b170763?utm_src=pdf-body
https://www.benchchem.com/product/b170763?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent/Mediu
m

Absorption
Max (λ_abs)

Emission Max
(λ_em)

Stokes Shift
(nm)

Reference

General 682 nm 704 nm 22 nm [4]

Ethanol

(absolute)
682 nm - - [5]

Methanol - 708 nm -

Cyclopentanol - 716 nm -

Dimethyl

sulfoxide

(DMSO)

~680 nm ~705 nm ~25 nm

Phosphate-

Buffered Saline

(PBS)

>650 nm

No appreciable

shift from

plasma/blood

-

Plasma >650 nm
No appreciable

shift from PBS
-

Whole Blood >650 nm
No appreciable

shift from PBS
-

Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters that define the

efficiency and temporal characteristics of Rhodamine 800's fluorescence.
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Solvent/Medium
Fluorescence
Quantum Yield (Φf)

Fluorescence
Lifetime (τ)

Reference

Ethanol (absolute) 0.25 -

Phosphate-Buffered

Saline (PBS)
-

0.68 ns (single-

exponential decay)

Plasma -

1.90 ns (mean

lifetime, two-

component decay of

2.89 ns and 1.48 ns)

Whole Blood -
1.86 ns (mean

lifetime)

Albumin (in solution) -

1.80 ns (mean

lifetime, two-

component decay of

3.30 ns and 0.95 ns)

Experimental Protocols
Accurate determination of the spectral properties of Rhodamine 800 requires precise

experimental procedures. The following are detailed methodologies for key measurements.

Absorption and Steady-State Fluorescence
Spectroscopy
This protocol outlines the standard procedure for measuring the absorption and emission

spectra of Rhodamine 800.

Objective: To determine the wavelengths of maximum absorption and emission.

Materials:

Rhodamine 800

Spectroscopic grade solvent (e.g., ethanol, DMSO, PBS)
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UV-Vis spectrophotometer

Spectrofluorometer

Quartz cuvettes (1 cm path length)

Methodology:

Sample Preparation: Prepare a stock solution of Rhodamine 800 in the desired solvent.

From the stock, create a dilute working solution. To avoid inner filter effects, the absorbance

of the sample at the excitation wavelength should be kept below 0.1.

Absorption Spectrum Measurement:

Calibrate the spectrophotometer using the solvent as a blank.

Fill a quartz cuvette with the Rhodamine 800 solution.

Scan a wavelength range (e.g., 400-800 nm) to obtain the absorption spectrum.

Identify the wavelength of maximum absorbance (λ_abs).

Emission Spectrum Measurement:

Calibrate the spectrofluorometer.

Set the excitation wavelength to the determined λ_abs.

Scan the emission wavelengths over a range that covers the expected emission (e.g.,

650-850 nm).

The resulting spectrum will show the fluorescence emission profile, from which the

wavelength of maximum emission (λ_em) can be determined. For measurements in highly

scattering media like whole blood, a front-face illumination and detection geometry is

recommended to minimize artifacts.

Relative Fluorescence Quantum Yield Determination
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The quantum yield of Rhodamine 800 can be determined relative to a well-characterized

standard.

Objective: To calculate the fluorescence quantum yield of Rhodamine 800 relative to a

standard.

Materials:

Rhodamine 800 solution (sample)

Standard fluorophore solution with known quantum yield (e.g., Cresyl Violet in ethanol, Φf =

0.58)

UV-Vis spectrophotometer

Spectrofluorometer with spectral correction capabilities

Methodology:

Prepare Solutions: Prepare solutions of both the standard and Rhodamine 800 in the same

solvent. The absorbance of each solution at its respective excitation wavelength should be

matched and kept below 0.1.

Measure Absorbance: Record the absorbance of both the standard and the sample at the

excitation wavelength to be used for fluorescence measurements.

Measure Emission Spectra:

Excite the standard solution at its absorption maximum and record the spectrally corrected

emission spectrum.

Excite the Rhodamine 800 solution at its absorption maximum and record its spectrally

corrected emission spectrum.

Calculate Integrated Fluorescence Intensity: Determine the integrated area under the

emission curves for both the standard (A_std) and the sample (A_smp).
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Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the

sample (Φ_smp):

Φ_smp = Φ_std * (A_smp / A_std) * (Abs_std / Abs_smp) * (n_smp² / n_std²)

Where:

Φ is the quantum yield.

A is the integrated area under the emission spectrum.

Abs is the absorbance at the excitation wavelength.

n is the refractive index of the solvent. (If the same solvent is used, this term cancels out).

Fluorescence Lifetime Measurement
Fluorescence lifetime can be measured using frequency-domain techniques.

Objective: To determine the fluorescence lifetime of Rhodamine 800.

Methodology (based on frequency-domain fluorometry):

Instrumentation: Utilize a frequency-domain fluorometer. The excitation source described for

Rhodamine 800 lifetime measurements is the 610 nm fundamental output of a Rhodamine

6G dye laser, synchronously pumped by a mode-locked argon ion laser.

Excitation and Emission: Excite the sample at 610 nm. Observe the emission at a specific

wavelength (e.g., 710 nm) using an interference filter.

Data Acquisition: The high-frequency modulated excitation light results in a phase shift and

demodulation of the emitted fluorescence. These phase angles and modulations are

measured at multiple frequencies. A scattering solution is used as a zero-lifetime reference.

Data Analysis: The acquired phase and modulation data are fitted to decay models (e.g.,

single or multi-exponential) to determine the fluorescence lifetime(s).

Visualizations: Workflows and Principles
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The following diagrams illustrate the experimental workflows and fundamental principles

associated with the spectroscopic analysis of Rhodamine 800.

Absorption/Emission Spectroscopy Fluorescence Lifetime Measurement

Sample Preparation
(Dilute Solution, Abs < 0.1)

Spectrophotometer
(Measure Absorbance vs. λ)

Absorbance

Spectrofluorometer
(Measure Intensity vs. λ)

Fluorescence

Data Analysis
(Determine λ_abs and λ_em)

Sample Preparation

Pulsed/Modulated Laser
(e.g., 610 nm)

High-Speed Detector

Data Analysis
(Phase/Modulation vs. Frequency)

Determine Lifetime (τ)
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Caption: Experimental workflow for spectroscopic analysis of Rhodamine 800.
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Caption: Simplified Jablonski diagram for Rhodamine 800 fluorescence.
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Caption: Workflow for relative quantum yield measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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